molecular formula C8H10FNO2 B13556942 2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol

2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol

Katalognummer: B13556942
Molekulargewicht: 171.17 g/mol
InChI-Schlüssel: VYDMPHAABWGGEF-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol can be achieved through several methods. One common approach involves the reaction of 6-fluoro-2-nitrophenol with ®-1-amino-2-propanol under reducing conditions to yield the desired product. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium methoxide (NaOCH3), other nucleophiles

Major Products

    Oxidation: Formation of 2-[(1R)-1-Amino-2-oxoethyl]-6-fluorophenol

    Reduction: Formation of 2-[(1R)-1-Aminoethyl]-6-fluorophenol

    Substitution: Formation of various substituted phenols depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(1R)-1-Amino-2-hydroxyethyl]-5-fluorophenol
  • 2-[(1R)-1-Amino-2-hydroxyethyl]-6-chlorophenol
  • 2-[(1R)-1-Amino-2-hydroxyethyl]-4-fluorophenol

Uniqueness

2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol is unique due to the specific positioning of the fluorine atom on the phenol ring, which can significantly influence its chemical reactivity and biological activity

Eigenschaften

Molekularformel

C8H10FNO2

Molekulargewicht

171.17 g/mol

IUPAC-Name

2-[(1R)-1-amino-2-hydroxyethyl]-6-fluorophenol

InChI

InChI=1S/C8H10FNO2/c9-6-3-1-2-5(8(6)12)7(10)4-11/h1-3,7,11-12H,4,10H2/t7-/m0/s1

InChI-Schlüssel

VYDMPHAABWGGEF-ZETCQYMHSA-N

Isomerische SMILES

C1=CC(=C(C(=C1)F)O)[C@H](CO)N

Kanonische SMILES

C1=CC(=C(C(=C1)F)O)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.